4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Description

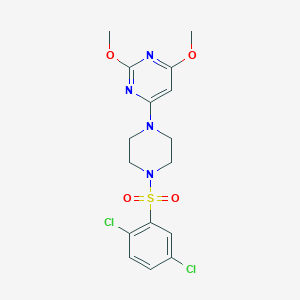

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic small molecule featuring a pyrimidine core substituted with two methoxy groups at the 2- and 6-positions. The piperazine ring at the 4-position is further modified with a sulfonyl group linked to a 2,5-dichlorophenyl moiety. This structural complexity confers unique physicochemical and pharmacological properties, particularly in receptor binding and metabolic stability. The compound’s design emphasizes halogenated aromatic systems and polar sulfonyl groups, which are common in drug discovery for enhancing target affinity and solubility .

Properties

IUPAC Name |

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)13-9-11(17)3-4-12(13)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNTPQNSIXUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps:

Formation of the Dichlorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride reagent under basic conditions to form the 2,5-dichlorophenyl sulfonyl intermediate.

Piperazine Coupling: The intermediate is then reacted with piperazine in the presence of a suitable base to form the sulfonyl piperazine derivative.

Pyrimidine Coupling: Finally, the sulfonyl piperazine derivative is coupled with 2,6-dimethoxypyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups on the pyrimidine ring.

Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides or thiols.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The sulfonyl group in 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine enhances the binding affinity to serotonin receptors, which is crucial for the treatment of depression and anxiety disorders.

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Dipeptidyl Peptidase IV Inhibition

This compound is structurally similar to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV plays a significant role in glucose metabolism; thus, inhibitors can be beneficial for managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical trials.

Herbicide Development

The compound serves as an intermediate in the synthesis of sulfonylurea herbicides. Its structural characteristics allow it to inhibit specific enzymes in plants, leading to effective weed control without harming crops.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to and inhibit enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,5-dichlorophenyl sulfonyl group distinguishes it from analogs like Compounds 20 and 21, which feature 3,4-dichlorophenyl substituents. This positional isomerism may alter electronic effects and steric interactions.

- The 2,6-dimethoxypyrimidine core contrasts with the pyridine sulfonamide scaffold in Compounds 20–22.

Spectral Data Comparison

Table 2: IR and NMR Spectral Signatures

Key Observations :

- The target compound’s IR spectrum lacks C=O stretches (present in Compounds 20–21 due to carbamoyl groups), confirming the absence of urea/amide linkages.

- In 1H-NMR, the methoxy protons (~3.8–4.0 ppm) and piperazine CH2 signals (~2.5–3.5 ppm) are characteristic of its structure, differing from pyridine-based analogs .

Pharmacological and Physicochemical Properties

- Lipophilicity : The 2,5-dichlorophenyl sulfonyl group likely increases lipophilicity compared to Compounds 20–21, which have polar carbamoyl groups. This may enhance blood-brain barrier penetration.

- Receptor Affinity : The dimethoxypyrimidine core may improve binding to kinase targets (e.g., JAK/STAT pathways) compared to pyridine sulfonamides, which are often associated with serotonin receptor modulation .

- Metabolic Stability : Sulfonyl groups generally confer resistance to oxidative metabolism, suggesting the target compound may have a longer half-life than carbamoyl-containing analogs.

Biological Activity

The compound 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a sulfonyl piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring and a pyrimidine moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₆H₁₄Cl₂N₄O₄S

- Molecular Weight : 493.4 g/mol

- CAS Number : 905517-28-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that sulfonyl piperazine derivatives often exhibit inhibitory effects on various enzymes and receptors involved in disease processes. For instance, studies have shown that compounds within this class can inhibit bacterial enzymes, such as LpxH in E. coli, which is crucial for lipopolysaccharide biosynthesis .

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays:

Case Studies

-

Antibacterial Efficacy :

A study focused on the synthesis and evaluation of sulfonyl piperazine derivatives identified several analogs with significant antibacterial activity against E. coli. The lead compound demonstrated IC50 values in the low micromolar range, suggesting strong enzyme inhibition capabilities . -

Cytotoxicity Against Cancer Cells :

In another investigation, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM . -

Anti-inflammatory Studies :

The compound was assessed for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. It significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) production, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the critical steps in synthesizing 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, and how can reaction conditions be optimized for yield?

- Answer : The synthesis typically involves: (1) Sulfonylation of the piperazine ring with 2,5-dichlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). (2) Nucleophilic substitution of the pyrimidine core with the sulfonylated piperazine. Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts improve coupling yields .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity and purity?

- Answer :

- 1H/13C-NMR : Assigns protons and carbons, particularly for distinguishing piperazine ring conformers and verifying substitution patterns on the pyrimidine.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What are the common biological targets for sulfonylpiperazine-pyrimidine derivatives in pharmacological research?

- Answer : These compounds often target:

- Kinases : Inhibition assays (e.g., ATP-binding site competition) are performed using fluorescence-based or radiometric methods.

- GPCRs : Functional assays (e.g., cAMP accumulation) validate receptor modulation.

- Enzymes : Activity is measured via spectrophotometric or fluorogenic substrates (e.g., proteases, phosphatases).

Computational docking (AutoDock Vina) pre-screens binding affinity to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H-NMR data when assigning protons on the piperazine ring?

- Answer : Challenges arise from piperazine’s conformational flexibility. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows ring inversion, splitting broad singlets into distinct peaks.

- 2D NMR (COSY/NOESY) : Identifies scalar coupling between adjacent protons and spatial proximity to substituents.

- Solvent choice : Deuterated DMSO stabilizes specific conformers via hydrogen bonding .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for in vitro assays?

- Answer :

- pH stability : Test buffers (pH 3–10) with LC-MS monitoring. Methoxy and sulfonyl groups degrade under strongly acidic/basic conditions; neutral pH (7.4) is optimal.

- Thermal stability : Accelerated stability studies (40–60°C) identify degradation products. Lyophilization improves long-term storage.

- Light sensitivity : Amber glassware prevents photodegradation of the dichlorophenyl moiety .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the dichlorophenyl and pyrimidine rings?

- Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at positions 2 and 5 on the phenyl ring.

- Pyrimidine modifications : Replace methoxy with amino or halogens to assess steric/electronic effects.

- In vitro validation : Dose-response curves (IC50) in target-specific assays (e.g., kinase inhibition) quantify activity changes.

- Computational QSAR : Gaussian-based DFT calculations correlate substituent properties (Hammett σ) with bioactivity .

Q. What analytical methods address discrepancies between computational predictions and experimental bioactivity data?

- Answer :

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model sulfonyl group interactions.

- Solvent accessibility : Surface plasmon resonance (SPR) measures binding kinetics in physiologically relevant buffers.

- Metabolite screening : LC-MS/MS identifies off-target metabolites that alter activity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste.

- Storage : Airtight container at −20°C, desiccated to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.